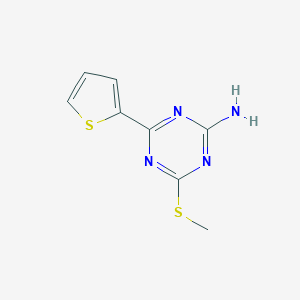

4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-methylsulfanyl-6-thiophen-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S2/c1-13-8-11-6(10-7(9)12-8)5-3-2-4-14-5/h2-4H,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBHZJZOKUMDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381932 | |

| Record name | 4-(Methylsulfanyl)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-61-2 | |

| Record name | 4-(Methylsulfanyl)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of a thiophene moiety is also a common strategy in drug design to enhance therapeutic efficacy. This guide details a rational, multi-step synthetic pathway, starting from readily available precursors. Each step is accompanied by a thorough explanation of the underlying chemical principles, reaction conditions, and purification strategies. Furthermore, a complete suite of analytical techniques for the unequivocal structural elucidation and purity assessment of the final compound is presented, along with expected data. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction and Significance

Symmetrically substituted 1,3,5-triazines have garnered significant attention in the scientific community due to their diverse pharmacological profiles.[3] The rigid, planar structure of the triazine core provides a versatile template for the introduction of various functional groups, allowing for the fine-tuning of its physicochemical and biological properties. The incorporation of a thienyl substituent is of particular interest, as this five-membered aromatic heterocycle is a bioisostere of the phenyl ring and is known to modulate the biological activity of numerous therapeutic agents.[4] The target molecule, this compound (CAS No. 175204-61-2[5]), combines the triazine and thienyl pharmacophores with a methylthio and an amino group, suggesting its potential as a novel scaffold for drug discovery.

This guide presents a feasible and well-documented synthetic approach to this compound, leveraging the principles of sequential nucleophilic aromatic substitution on a triazine core. The causality behind the selection of reagents, solvents, and reaction conditions is discussed in detail to provide a robust and reproducible methodology.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The central 1,3,5-triazine ring can be constructed from cyanuric chloride, a readily available and inexpensive starting material. The three different substituents—amino, thienyl, and methylthio groups—can be introduced in a stepwise manner through nucleophilic substitution reactions. The key challenge lies in controlling the regioselectivity of these substitutions.

The proposed forward synthesis involves a three-step sequence, starting with the synthesis of the key intermediate, 2-amino-4,6-dichloro-1,3,5-triazine. This is followed by the introduction of the thienyl group via a Grignard reaction, and finally, the installation of the methylthio group.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

This initial step involves the mono-substitution of cyanuric chloride with ammonia. The reaction is typically carried out at low temperatures to prevent di- and tri-substitution.

Protocol:

-

A solution of cyanuric chloride (1.63 mol) in a mixture of tetrahydrofuran (THF, 1 L) and diglyme (0.24 L) is cooled to 0 °C in an ice bath.[6]

-

Liquid ammonia (3.36 mol) is added dropwise over 90 minutes, maintaining the internal temperature between 10-15 °C.[6]

-

The reaction mixture is stirred for an additional hour at a temperature between -10 °C and 0 °C.

-

The mixture is then allowed to warm to room temperature over one hour.

-

The resulting suspension is filtered, and the solid is washed with THF.

-

The filtrate is concentrated to half its original volume and poured into 1 L of ice water.

-

The precipitated white solid is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.[6]

Causality: The use of a low temperature and a controlled addition of ammonia is crucial for achieving selective mono-substitution. The higher reactivity of the first chlorine atom in cyanuric chloride allows for this selectivity.

Step 2: Synthesis of 2-Amino-4-(2-thienyl)-6-chloro-1,3,5-triazine

This step introduces the thienyl group onto the triazine core via a Grignard reaction. The choice of a Grignard reagent allows for the formation of a carbon-carbon bond.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of 2-thienylmagnesium bromide (1.0 M in THF) is prepared or obtained commercially.

-

The solution of 2-amino-4,6-dichloro-1,3,5-triazine from Step 1 is dissolved in anhydrous THF and cooled to 0 °C.

-

The Grignard reagent is added dropwise to the triazine solution. The reaction is highly exothermic and should be controlled carefully.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Causality: The Grignard reagent, being a strong nucleophile and a strong base, will preferentially attack the more electrophilic carbon atom of the dichloro-triazine. The presence of the amino group might lead to side reactions, but by controlling the stoichiometry and temperature, the desired substitution can be achieved.

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the remaining chlorine atom with a methylthio group.

Protocol:

-

Sodium thiomethoxide is prepared by reacting sodium metal with methanol, followed by the addition of methanethiol, or it can be purchased commercially.

-

2-Amino-4-(2-thienyl)-6-chloro-1,3,5-triazine from Step 2 is dissolved in a suitable solvent such as THF or DMF.

-

Sodium thiomethoxide is added to the solution, and the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final product is purified by recrystallization or column chromatography to yield this compound as a pure solid.

Causality: The thiolate anion is a potent nucleophile and will readily displace the final chlorine atom on the electron-deficient triazine ring to form the desired thioether linkage.

Caption: Experimental workflow for the synthesis.

Characterization

A combination of spectroscopic techniques should be employed to confirm the structure and purity of the synthesized this compound.

| Parameter | Expected Value |

| Molecular Formula | C₈H₈N₄S₂[5] |

| Molecular Weight | 224.31 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the thienyl ring, the methylthio group, and the amino group. The thienyl protons should appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The methylthio protons will likely be a singlet at around δ 2.5 ppm, and the amino protons will present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule. The three distinct carbon atoms of the triazine ring should appear in the range of δ 160-180 ppm. The carbons of the thienyl ring will resonate in the aromatic region (δ 120-145 ppm), and the methylthio carbon will be a signal in the aliphatic region (around δ 15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Expected peaks include:

-

N-H stretching vibrations for the amino group in the range of 3300-3500 cm⁻¹.

-

C=N stretching vibrations of the triazine ring around 1550-1650 cm⁻¹.

-

C-S stretching vibrations, which are typically weaker, may be observed in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the exact mass of C₈H₈N₄S₂. Fragmentation patterns can also provide further structural information.

Elemental Analysis

Elemental analysis for carbon, hydrogen, nitrogen, and sulfur should be performed to determine the empirical formula of the synthesized compound. The experimentally determined percentages should be in close agreement with the calculated values for C₈H₈N₄S₂.

Caption: Analytical techniques for characterization.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on established chemical principles and provides a clear roadmap for researchers. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. The availability of this novel triazine derivative will enable further investigations into its potential biological activities and applications in drug discovery and development.

References

-

Ban, K., Duffy, S., Khakham, Y., Avery, V. M., Hughes, A., Montagnat, O., ... & Baell, J. B. (2010). 3-Alkylthio-1, 2, 4-triazine dimers with potent antimalarial activity. Bioorganic & medicinal chemistry letters, 20(20), 6024-6029. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]

-

Menicagli, R., Samaritani, S., Signore, G., Vaglini, F., & Dalla Via, L. (2004). In vitro cytotoxic activities of 2-alkyl-4, 6-diheteroalkyl-1, 3, 5- triazines: new molecules in anticancer research. Journal of medicinal chemistry, 47(19), 4649-4652. [Link]

-

Yaguchi, S. I., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., ... & Yamori, T. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. [Link]

-

MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]

-

International Journal of Innovative Science and Research Technology. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

-

MOST Wiedzy. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

Sources

Spectroscopic analysis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques essential for the structural elucidation and characterization of this compound, a heterocyclic compound featuring both s-triazine and thiophene moieties. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with these scaffolds.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, detailed protocols, and the logic of spectral interpretation are explained to provide a self-validating analytical framework for confirming the molecule's identity, purity, and structural integrity.

Introduction and Molecular Overview

This compound (Molecular Formula: C₈H₈N₄S₂, Molecular Weight: 224.31 g/mol ) is a molecule that merges two privileged heterocyclic systems.[4] The 1,3,5-triazine (s-triazine) core is a key component in a wide array of therapeutic agents, known for its applications in anticancer, antimicrobial, and antiviral drugs.[1][5] The thiophene ring is another cornerstone of medicinal chemistry, frequently incorporated to modulate biological activity and pharmacokinetic properties.[6]

The precise characterization of such hybrid molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality for downstream applications. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a multi-technique approach is the gold standard for unambiguous structural confirmation. This guide details the principles, protocols, and expected outcomes for the analysis of this specific compound.

Molecular Structure:

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

2.3. Data Interpretation: Predicted Vibrational Bands

The FT-IR spectrum provides a molecular fingerprint. For this compound, the following absorption bands are anticipated.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3450–3250 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, medium-to-strong bands are expected for the asymmetric and symmetric stretches. [5] |

| 3100–3000 | C-H Stretch | Aromatic (Thiophene) | Weak to medium bands characteristic of sp² C-H bonds. |

| 2980–2850 | C-H Stretch | Aliphatic (Methyl) | Weak bands corresponding to the methyl group stretches. [5] |

| ~1640 | N-H Bend | Primary Amine (-NH₂) | A strong scissoring vibration band. [5] |

| 1615–1500 | C=N & C=C Stretch | Triazine & Thiophene Rings | A series of strong to medium, sharp bands resulting from the conjugated ring systems. [5][7] |

| 1450–1350 | C-H Bend | Aliphatic (Methyl) | Bending vibrations for the methyl group. |

| ~1250 | C-N Stretch | Aromatic Amine | A medium intensity band. |

| 850–675 | C-S Stretch | Thioether & Thiophene | Weak to medium bands, confirming the presence of sulfur linkages. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Expertise & Rationale

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. Together, they allow for the complete assembly of the molecular puzzle, confirming the specific arrangement of the thiophene, methylthio, and amine groups on the triazine ring. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its clear visualization of exchangeable protons like those in the -NH₂ group. [8][9] 3.2. Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 2-5 seconds), and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans (e.g., 1024 or more) and a longer acquisition time are required.

Caption: A streamlined workflow for analysis by Electrospray Ionization Mass Spectrometry.

4.3. Data Interpretation: Predicted Mass Spectrum

For a compound with the formula C₈H₈N₄S₂, the following ions are expected in a positive-ion ESI mass spectrum.

| m/z (Theoretical) | Ion Formula | Description |

| 225.0345 | [C₈H₉N₄S₂]⁺ | [M+H]⁺ (Protonated Molecular Ion) . This should be the base peak or one of the most abundant ions in the spectrum. |

| 247.0165 | [C₈H₈N₄S₂Na]⁺ | [M+Na]⁺ (Sodium Adduct) . Often observed as a minor peak, especially if trace sodium salts are present. |

| 178.0287 | [C₅H₄N₄S₂]⁺ | [M+H - SCH₃]⁺ . A likely fragment resulting from the loss of the methylthio radical followed by protonation. |

Conclusion: A Self-Validating Analytical Framework

The structural characterization of this compound is robustly achieved through the synergistic application of FT-IR, NMR, and Mass Spectrometry.

-

FT-IR confirms the presence of all requisite functional groups.

-

NMR provides the exact proton and carbon framework, establishing the precise connectivity of the atoms.

-

MS verifies the molecular weight and elemental formula.

This multi-faceted approach creates a self-validating system where each technique corroborates the findings of the others, leading to an unambiguous and confident structural assignment. This level of analytical rigor is indispensable for advancing research in drug discovery and materials science, where molecular integrity is the foundation of reproducible and reliable results.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health (NIH).

- (n.d.). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI.

- (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI.

- (2024). (PDF) Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. ResearchGate.

- (2020). Original synthesis and spectroscopic study of thiophene triazine derivatives with enhanced luminescence properties. PubMed.

- (2026). Triazine-Engineered Conjugated Organic Polymers for Efficient Photocatalytic Hydrogen Peroxide Production. ACS Publications.

- (n.d.). Supporting Information. ScienceOpen.

- (n.d.). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti.

- (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information.

- (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.

- (2023). Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. ResearchGate.

- (n.d.). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. National Institutes of Health (NIH).

- (n.d.). This compound | CAS 175204-61-2. Santa Cruz Biotechnology.

- (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate.

- (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De. MOST Wiedzy.

- (n.d.). Exploration of Structural insights, spectroscopic assignments of 4-amino-6-methyl-3-thioxo-3, 4-dihydro-1,2,4-triazin-5(2H) one. ResearchGate.

- (n.d.). Exploration of structural insights, spectroscopic assignments of 4-amino-6-methyl-3-thioxo-3, 4-dihydro-1,2,4-triazin-5…. OUCI.

- (2014). GNPS Library Spectrum CCMSLIB00000221322.

- (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- (n.d.). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. National Institutes of Health (NIH).

- (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc.

- (2025). Spectroscopic and TD-DFT investigations of 4-{[(2-amino-6-methylchromon-3-yl) methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, and its application for photovoltaic devices. ResearchGate.

- (2025). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate.

- (n.d.). 2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A. Der Pharma Chemica.

Sources

- 1. ijisrt.com [ijisrt.com]

- 2. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 3. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Original synthesis and spectroscopic study of thiophene triazine derivatives with enhanced luminescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scienceopen.com [scienceopen.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-Depth Technical Guide to the Mass Spectrometry and NMR Spectroscopy of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

Introduction

In the landscape of medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is of paramount importance. The 1,3,5-triazine core is a privileged scaffold, frequently encountered in a wide array of biologically active molecules, including those with anticancer and antimicrobial properties. When functionalized with moieties such as a thiophene ring and a methylthio group, the resulting molecule, 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, presents a unique electronic and structural profile. Accurate characterization of such molecules is the bedrock upon which further research and development are built.

Molecular Structure and Isotopic Profile

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's composition and structure.

-

Chemical Structure:

-

Key Molecular Information:

-

CAS Number: 175204-61-2

-

Molecular Formula: C₈H₈N₄S₂

-

Molecular Weight: 224.31 g/mol

-

Exact Mass: 224.0245 g/mol

-

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. For a molecule like this compound, which contains multiple nitrogen and sulfur atoms, HRMS provides the necessary precision to distinguish it from other potential isobaric compounds.

Theoretical Basis: Ionization Method

Electrospray Ionization (ESI) is the preferred method for this molecule. The presence of multiple nitrogen atoms, particularly the amine group and the triazine ring nitrogens, provides basic sites that are readily protonated in the ESI source, leading to the formation of a strong [M+H]⁺ ion. This "soft" ionization technique typically minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.

Predicted Mass Spectrum

In positive ion mode ESI-HRMS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of 225.0318. A key feature in the mass spectrum will be the isotopic pattern. The presence of two sulfur atoms will result in a significant M+2 peak ([M+2+H]⁺) with a relative abundance of approximately 8.9% compared to the monoisotopic [M+H]⁺ peak, which is a characteristic signature for compounds containing two sulfur atoms.

Proposed Fragmentation Pathway

While ESI is a soft ionization technique, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). The fragmentation of this compound is likely to proceed through several key pathways, primarily involving the loss of neutral fragments from the triazine ring and its substituents.

A plausible fragmentation pathway initiated from the [M+H]⁺ ion is visualized below. The fragmentation is expected to be dominated by the loss of the methylthio group and subsequent cleavages of the triazine and thiophene rings.

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

Predicted Major Fragment Ions

| Predicted m/z | Proposed Formula | Proposed Lost Fragment | Interpretation |

| 225.0318 | [C₈H₉N₄S₂]⁺ | - | Protonated molecular ion [M+H]⁺ |

| 178.0362 | [C₇H₆N₄S]⁺ | •SCH₃ | Loss of the methylthio radical |

| 184.0056 | [C₆H₆N₃S₂]⁺ | CH₃CN | Loss of acetonitrile from the triazine ring |

| 142.0494 | [C₄H₅N₄S]⁺ | C₄H₄S | Loss of the thiophene moiety |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.[1]

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.0-4.0 kV

-

Source Temperature: 100-150 °C

-

Desolvation Gas (N₂): Flow rate and temperature optimized for the specific instrument.

-

Mass Range: m/z 50-500

-

-

Calibration: Calibrate the instrument using an appropriate external standard immediately prior to analysis to ensure high mass accuracy. For enhanced accuracy, an internal calibrant can be used.[2]

-

Data Analysis: Process the acquired spectrum to determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of two sulfur atoms. For MS/MS analysis, select the [M+H]⁺ ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework.

Molecular Structure for NMR Assignment

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine . This molecule, possessing a unique combination of a triazine core, a thiophene moiety, and reactive functional groups, presents significant interest for applications in medicinal chemistry and materials science. This document is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior and the experimental design required for its thorough characterization.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and core identifiers.

Chemical Structure and Identifiers

The structure of this compound is characterized by a central 1,3,5-triazine ring asymmetrically substituted with an amino group, a methylthio group, and a 2-thienyl group.

Diagram of the Molecular Structure

Caption: Chemical structure of this compound.

Table 1: Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(Methylthio)-6-(thiophen-2-yl)-1,3,5-triazin-2-amine | [1] |

| CAS Number | 175204-61-2 | [2] |

| Molecular Formula | C₈H₈N₄S₂ | [2] |

| Molecular Weight | 224.31 g/mol | [2] |

Synthesis of Unsymmetrically Substituted s-Triazines

The synthesis of asymmetrically substituted 1,3,5-triazines is a well-established field in organic chemistry, often starting from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms at varying temperatures allows for a stepwise and controlled nucleophilic substitution.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned through a three-step sequential substitution on cyanuric chloride. The order of introduction of the nucleophiles is critical to achieving the desired product with high yield and purity.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol for Synthesis

This protocol is based on established methodologies for the synthesis of unsymmetrical s-triazines.[3][4][5]

Step 1: Synthesis of 2,4-dichloro-6-(2-thienyl)-1,3,5-triazine

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of 2-thienyllithium by adding n-butyllithium to an equimolar amount of thiophene in anhydrous THF at -78 °C.

-

Slowly add the 2-thienyllithium solution to the cyanuric chloride solution via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 2-chloro-4-(methylthio)-6-(2-thienyl)-1,3,5-triazine

-

Dissolve the crude product from Step 1 in a suitable solvent such as acetone or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of sodium methanethiolate (sodium thiomethoxide) to the solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude intermediate.

Step 3: Synthesis of this compound

-

Dissolve the crude product from Step 2 in a suitable solvent like dioxane or THF in a sealed pressure vessel.

-

Add an excess of a saturated solution of ammonia in the same solvent.

-

Heat the mixture to 80-100 °C and maintain this temperature for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product.

Physicochemical Properties and Their Experimental Determination

The following sections detail the key physicochemical properties of this compound and provide standardized, step-by-step protocols for their experimental determination.

Physical State and Appearance

The compound is expected to be a solid at room temperature, likely a crystalline powder, with a color ranging from white to off-white or pale yellow.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 1-2 °C is expected.

Experimental Protocol for Melting Point Determination [6][7][8][9]

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Solubility

Solubility in various solvents is a crucial parameter, particularly for drug development and formulation.

Experimental Protocol for Solubility Determination (Shake-Flask Method) [10][11][12][13][14]

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Acidity/Basicity (pKa)

The pKa value(s) of the compound will dictate its ionization state at different pH values, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The triazine nitrogens and the exocyclic amino group are potential sites for protonation.

Experimental Protocol for pKa Determination (Potentiometric Titration) [15][16][17][18][19]

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

-

Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility) to a known concentration (e.g., 1-10 mM).

-

Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve, or more accurately from the inflection point(s) of the first derivative of the curve.

Lipophilicity (LogP)

The partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Experimental Protocol for LogP Determination (Shake-Flask Method) [1][2][20][21][22]

-

Prepare a stock solution of the compound in either n-octanol or water.

-

In a separatory funnel or a suitable vial, mix equal volumes of n-octanol and water that have been pre-saturated with each other.

-

Add a small, known amount of the compound's stock solution to the biphasic system.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and analysis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the methyl group of the methylthio substituent, and the protons of the amino group. The chemical shifts and coupling patterns of the thiophene protons will be characteristic of a 2-substituted thiophene.[23][24][25][26][27]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the triazine ring carbons will be in the characteristic downfield region for aromatic heterocyclic carbons. The carbons of the thiophene ring and the methyl group will also appear at their expected chemical shifts.[28][29][30][31]

Experimental Protocol for NMR Spectroscopy

-

Dissolve a small amount of the purified compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands [32][33][34][35][36]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3500-3300 (two bands for a primary amine) |

| C-H stretching (aromatic/thiophene) | 3100-3000 |

| C-H stretching (aliphatic/methyl) | 2950-2850 |

| C=N stretching (triazine ring) | 1650-1550 |

| C=C stretching (thiophene ring) | 1500-1400 |

| N-H bending (amino group) | 1650-1580 |

| C-N stretching | 1350-1250 |

| C-S stretching | 800-600 |

Experimental Protocol for FTIR Spectroscopy

-

Prepare the sample, typically as a KBr pellet or by depositing a thin film from a solution onto a salt plate.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the exact molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural confirmation.

Expected Mass Spectrometry Data [37][38][39][40][41]

-

Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (224.31 m/z) is expected. Due to the presence of an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio.

-

Major Fragmentation Pathways: Fragmentation is likely to occur via the loss of small neutral molecules or radicals, such as the loss of the methyl radical (•CH₃) from the methylthio group, or cleavage of the thiophene ring.

Experimental Protocol for Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

-

Acquire the mass spectrum over a suitable mass range.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure of the compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups.

-

Triazine Ring: The 1,3,5-triazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will influence the reactivity of any remaining leaving groups (if applicable in derivatives).

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Methylthio Group: The methylthio group is a good leaving group and can be displaced by strong nucleophiles. It can also be oxidized to the corresponding sulfoxide and sulfone, which further enhances its leaving group ability and can modulate the biological activity of the molecule.

-

Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the triazine ring may deactivate it towards this type of reaction.

Potential Applications in Research and Drug Development

The unique structural features of this compound suggest several potential areas of application.

-

Medicinal Chemistry: Triazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[15][21] The presence of the thiophene ring, a common pharmacophore, and the modifiable amino and methylthio groups make this compound an attractive scaffold for the development of novel therapeutic agents.

-

Materials Science: The conjugated system formed by the triazine and thiophene rings suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This compound is a multifaceted heterocyclic compound with significant potential in various scientific disciplines. This guide has provided a comprehensive framework for its synthesis, characterization, and the understanding of its physicochemical properties. The detailed experimental protocols outlined herein offer a robust starting point for researchers to further investigate this promising molecule and unlock its full potential.

References

- J Pharm Biomed Anal. 1996 Aug;14(11):1405-13.

- Smolecule. 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile.

- Santa Cruz Biotechnology. This compound | CAS 175204-61-2.

-

Kabale University Library Catalog. Determination of pKa of triazolo[5,1-c][1][15][20]triazines in non-aqueous media by potentiometric titration.

- Protocols.io. LogP / LogD shake-flask method. 2024 Sep 23.

- Experiment (1)

- Chimica Techno Acta. 2024 Nov 1;11(4).

- Clarion University.

- ResearchG

- Organic Labor

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- PMC - NIH. Triazine and Fused Thiophene-Based Donor-Acceptor Type Semiconducting Conjugated Polymer for Enhanced Visible-Light-Induced H2 Production. 2024 Jun 12.

- Benchchem. A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds.

- Scribd. Determination of Melting Point of An Organic Compound.

- PMC - NIH.

-

ResearchGate. Determination of p K a of triazolo[5,1-c][1][15][20]triazines in non-aqueous media by potentiometric titration. 2024 Nov 1.

- MDPI.

- RSC Publishing.

- troindia.

- ResearchGate.

- MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- ResearchGate.

- Semantic Scholar.

- Scholars Research Library. Synthesis of novel derivatives containing s-triazine moiety as potential antibacterial agents.

- Chapter 3 – Structural characteriz

- Spectroscopy Letters: Vol 32, No 3. Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes.

- ResearchGate. FT-IR spectrum of PTT-1, PTT-2, PTT-3 and PTT-4.

- Creative Bioarray.

- Oriental Journal of Chemistry. 2011;27(4):1451-1456.

- ChemicalBook. L-ALPHA-(3-THIENYL)GLYCINE(1194-87-2) 1H NMR spectrum.

- ChemicalBook. 1,3,5-Triazine(290-87-9) 13C NMR spectrum.

- ACS Publications. Nanospace Engineering of Triazine−Thiophene-Intertwined Porous-Organic-Polymers via Molecular Expansion in Tweaking CO2 Capture. 2022 Mar 22.

- Organic & Biomolecular Chemistry (RSC Publishing). N-Unsubstituted 2- and 3-thiophenimines. 2024 Sep 23.

- Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. 2020 May 30.

- ResearchGate. 1 H NMR spectrum of propargyl-thiophene.

- Oregon State University. 13 C NMR Chemical Shifts.

- PMC - NIH. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)

- YouTube.

- Sigma-Aldrich.

- Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl.

- Wikipedia.

- Google Patents. Method for determining solubility of a chemical compound.

- ResearchG

- Chemistry LibreTexts. 6.

- Lund University Publications.

- FILAB. Solubility testing in accordance with the OECD 105.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. troindia.in [troindia.in]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. filab.fr [filab.fr]

- 15. library.kab.ac.ug [library.kab.ac.ug]

- 16. elar.urfu.ru [elar.urfu.ru]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. orientjchem.org [orientjchem.org]

- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. tandfonline.com [tandfonline.com]

- 25. L-ALPHA-(3-THIENYL)GLYCINE(1194-87-2) 1H NMR [m.chemicalbook.com]

- 26. N -Unsubstituted 2- and 3-thiophenimines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01315H [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. tdx.cat [tdx.cat]

- 29. 1,3,5-Triazine(290-87-9) 13C NMR [m.chemicalbook.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 32. Triazine and Fused Thiophene-Based Donor-Acceptor Type Semiconducting Conjugated Polymer for Enhanced Visible-Light-Induced H2 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. The synthesis of triazine–thiophene–thiophene conjugated porous polymers and their composites with carbon as anode materials in lithium-ion batteries ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10862F [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

- 36. pubs.acs.org [pubs.acs.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. youtube.com [youtube.com]

- 40. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 41. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activity of Novel Thienyl-Substituted Triazine Derivatives

Preamble: The Strategic Convergence of Thiophene and Triazine Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds is a cornerstone of rational drug design. The 1,3,5-triazine (s-triazine) ring, a six-membered heterocycle with three nitrogen atoms, serves as a versatile and modifiable core, granting access to a wide range of biological activities.[1][2] Its derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is another critical pharmacophore known to enhance the biological efficacy of parent compounds.[5][6]

This guide provides an in-depth technical exploration of novel thienyl-substituted triazine derivatives. We will dissect their significant biological activities, focusing primarily on their anticancer and antimicrobial potential. Moving beyond a simple recitation of findings, this document elucidates the mechanistic underpinnings of their action and provides robust, field-proven protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the study of this promising class of compounds.

Synthesis Strategy: A Brief Overview

The construction of thienyl-substituted triazine derivatives typically leverages the high reactivity and sequential substitution possibilities of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][7] Synthetic approaches often involve nucleophilic substitution reactions where the chlorine atoms are displaced by various nucleophiles. The thienyl moiety can be introduced through coupling reactions, such as palladium-catalyzed cross-coupling, or by using thienyl-containing starting materials.[8][9] The ability to modify all three positions on the s-triazine core allows for the creation of extensive compound libraries with diverse physicochemical properties and biological targets.[1][10]

Spectrum of Biological Activity

The conjugation of a thienyl group to a triazine core has yielded derivatives with a remarkable breadth of biological activities. The electron-rich nature of the thiophene ring often enhances interactions with biological targets, leading to potent inhibitory effects.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the potent antiproliferative properties of thienyl-triazine derivatives against a wide array of human cancer cell lines.[4][11] The mechanism of action frequently involves the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways often dysregulated in cancer.[12]

Key Mechanistic Insights:

-

PI3K/mTOR Pathway Inhibition: Many thienyl-triazine derivatives function as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways.[1][2] These pathways are central to cell growth, proliferation, and survival, and their inhibition can lead to cell cycle arrest and apoptosis.[13] For instance, certain thiophene-triazine derivatives bearing arylurea units have demonstrated excellent dual inhibitory activity against PI3Kα and mTOR.[1][14]

-

Tyrosine Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR) is another prominent target.[13] Compounds have been designed to exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance in cancer therapy.[1] Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key player in angiogenesis, has also been identified as a primary target, with novel thienyl-acrylonitrile derivatives showing potent inhibitory effects.[6]

Data Presentation: In Vitro Anticancer Efficacy

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative thienyl-substituted triazine derivatives against various human cancer cell lines.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Primary Target(s) | Reference |

| Thienyl-Acrylonitrile | Huh-7 (Hepatocellular Carcinoma) | 0.29 ± 0.18 | VEGFR-2 | [6] |

| Thienyl-Acrylonitrile | SNU-449 (Hepatocellular Carcinoma) | 0.53 ± 0.32 | VEGFR-2 | [6] |

| 2-(Thiophen-2-yl)-1,3,5-triazine | A549 (Lung Adenocarcinoma) | 0.20 | PI3K/mTOR | [2] |

| 2-(Thiophen-2-yl)-1,3,5-triazine | MCF-7 (Breast Cancer) | 1.25 | PI3K/mTOR | [2] |

| Thiophene-Triazine-Arylurea | HeLa (Cervical Cancer) | 1.03 | PI3K/mTOR | [2] |

| Imamine-1,3,5-triazine | MDA-MB-231 (Breast Cancer) | 6.25 | Not Specified | [15] |

Antimicrobial Activity

Thienyl-substituted triazines have also emerged as promising antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.[3][5][16] The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the triazine core, in conjunction with the thienyl moiety, are critical for determining the spectrum and potency of antimicrobial action.[5]

For example, certain 5-(2-thienyl)-1,2,4-triazole derivatives have shown marked broad-spectrum antibacterial activity, while others were highly active specifically against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[5]

Data Presentation: Antimicrobial Efficacy

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected thienyl-triazine derivatives.

| Compound Derivative | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |

| Thienyl-Triazine Derivative 1 | Significant Activity | Significant Activity | Low Activity | [16] |

| Thienyl-1,2,4-triazole 9a | High Activity | High Activity | High Activity | [5] |

| Thienyl-1,2,4-triazole 9b | High Activity | High Activity | Inactive | [5] |

| Thienyl-1,2,4-triazole 9c | High Activity | High Activity | Inactive | [5] |

Methodologies for Biological Evaluation

To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are paramount. This section provides detailed, step-by-step methodologies for assessing the key biological activities of thienyl-substituted triazine derivatives.

Experimental Workflow: From Synthesis to Activity

The overall process of evaluating a novel compound follows a logical progression from initial screening to detailed mechanistic studies.

Caption: General workflow for the evaluation of novel thienyl-triazine derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][17] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[17]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan, the cytotoxic effect of a compound can be quantified.

Materials:

-

Human cancer cell line(s) of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thienyl-triazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells that are in their logarithmic growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Rationale: Seeding at an optimal density ensures that cells are actively proliferating and have not reached confluence by the end of the experiment, which could confound the results.[17]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thienyl-triazine derivative in complete culture medium. A typical concentration range might be 0.01 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

-

Controls:

-

Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used for the drug dilutions (e.g., <0.5%). This accounts for any solvent-induced toxicity.

-

Untreated Control: Treat cells with fresh medium only. This represents 100% cell viability.

-

Blank Control: Wells with medium but no cells. This is used for background absorbance subtraction.

-

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18][19]

-

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration showing no turbidity after incubation is the MIC.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Thienyl-triazine derivative stock solution (in DMSO)

-

Sterile 96-well plates

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

-

Positive control antibiotic (e.g., Ampicillin, Chloramphenicol)[16][23]

Step-by-Step Methodology:

-

Compound Dilution:

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a gradient of compound concentrations.

-

-

Inoculation:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of this standardized inoculum to each well, bringing the total volume to 100 µL.

-

Rationale: A standardized inoculum is critical for the reproducibility of MIC results.[24]

-

-

Controls:

-

Growth Control: A well containing broth and the bacterial inoculum but no compound. This should show clear turbidity.

-

Sterility Control: A well containing only sterile broth. This should remain clear.

-

Positive Control: A row of wells with a known antibiotic to validate the assay's performance.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[21]

-

Mechanism of Action: Kinase Inhibition

As many thienyl-triazine derivatives act as kinase inhibitors, directly assessing their effect on target enzymes is a crucial mechanistic step.[6][12]

Sources

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. apec.org [apec.org]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. Synthesis of Some Thienyl-Triazine Derivatives and Antimicrobial Activity | AVESİS [avesis.anadolu.edu.tr]

- 24. woah.org [woah.org]

An In-depth Technical Guide to Investigating the Mechanism of Action of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] This guide outlines a comprehensive, hypothesis-driven framework for the systematic investigation of the mechanism of action (MoA) of a novel derivative, 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. Lacking prior extensive characterization, this molecule presents a typical challenge in drug discovery. We will proceed from broad phenotypic screening to precise target identification and pathway elucidation. This document serves as a strategic and methodological resource for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale that underpins a robust MoA investigation.

Introduction and Initial Hypothesis Formulation

The chemical structure of this compound, featuring a triazine core, a methylthio group, and a thienyl moiety, suggests several potential biological activities based on structure-activity relationships of similar compounds. The 1,3,5-triazine core is a known pharmacophore in numerous FDA-approved drugs and clinical candidates.[3] Notably, derivatives with a methylthio group at the 4-position and an amino group at the 2-position have been investigated for anticancer properties.[4] Therefore, our primary working hypothesis is that this compound possesses antiproliferative activity against cancer cells. Secondary hypotheses include enzyme inhibition (e.g., kinases, monoamine oxidases) and antimicrobial effects, given the broad bioactivity of this chemical class.[2][5]

This guide will detail a multi-pronged investigative workflow designed to test these hypotheses, validate targets, and build a cohesive mechanistic narrative.

Phase I: Broad Phenotypic and Initial Target Class Screening

The initial phase is designed to cast a wide net, identifying the primary biological effect of the compound in a cellular context. This approach prioritizes understanding the compound's functional consequences before committing to more resource-intensive target deconvolution.[6]

Antiproliferative Activity Screening

The cornerstone of testing our primary hypothesis is to assess the compound's effect on cancer cell viability. A panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used.

Experimental Protocol: MTT Assay for Cell Viability [7]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[8]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Antiproliferative Activity

| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Cisplatin (Control) |

| HCT-116 | Colorectal | [Experimental Data] | [Experimental Data] |

| SW620 | Colorectal | [Experimental Data] | [Experimental Data] |

| MCF-7 | Breast | [Experimental Data] | [Experimental Data] |

| A549 | Lung | [Experimental Data] | [Experimental Data] |

Table 1: Hypothetical data table for summarizing antiproliferative screening results.

Antimicrobial Activity Screening

To evaluate the secondary hypothesis, we will determine the compound's ability to inhibit the growth of representative bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [9]

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to the 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible microbial growth.

Phase II: Target Identification and Validation

Assuming positive results from Phase I (e.g., potent antiproliferative activity), the next critical step is to identify the direct molecular target(s). This is the most challenging and pivotal part of an MoA study.[6][10]

In Silico Target Prediction

Computational methods can provide initial hypotheses by comparing the compound's structure to databases of known ligands for various targets. This is a cost-effective first step to narrow the field of potential targets.

Workflow for In Silico Prediction

-

Ligand-Based Screening: Utilize platforms like SwissTargetPrediction or PharmMapper. These tools generate a list of probable targets by assessing the 2D and 3D similarity of the query molecule to known bioactive ligands.

-

Structure-Based Docking: If the ligand-based approach suggests a specific protein family (e.g., kinases), molecular docking studies can be performed using crystal structures from the Protein Data Bank (PDB) to predict binding modes and estimate binding affinity.[11]

Caption: In silico workflow for initial target hypothesis generation.

Biochemical Target Identification: Affinity Chromatography

This direct biochemical approach aims to physically isolate the target protein from a cell lysate based on its binding to the immobilized compound.[12]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Synthesize an analog of the test compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Grow a large culture of a sensitive cell line (identified in Phase I), harvest the cells, and prepare a native total cell lysate.

-

Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. The target protein(s) will bind to the immobilized ligand. As a crucial control, incubate a parallel lysate with unconjugated beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often by using a high concentration of the free compound as a competitor.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are present in the compound-bead eluate but absent in the control eluate. Identify the proteins using mass spectrometry (LC-MS/MS).

Caption: Workflow for target identification via affinity chromatography.

Target Validation: Enzyme Inhibition Assays

If a specific enzyme is identified as a putative target, its inhibition must be quantitatively characterized.

Experimental Protocol: Enzyme Inhibition Kinetics [13]

-

Assay Setup: Use a purified, recombinant version of the identified target enzyme. The assay should monitor the formation of a product over time, ideally through a continuous spectrophotometric or fluorometric method.[14]

-

IC₅₀ Determination: Perform the enzyme reaction at a fixed substrate concentration (typically at or near the Michaelis constant, Kₘ) across a range of inhibitor (our test compound) concentrations. Plot the initial reaction rates against the inhibitor concentration to determine the IC₅₀.[15]

-

Mechanism of Inhibition Study: To determine if the inhibition is competitive, non-competitive, or uncompetitive, measure the initial reaction rates at various substrate concentrations for several fixed inhibitor concentrations.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections will reveal the mode of inhibition. For example, lines intersecting on the y-axis are indicative of competitive inhibition.

Data Presentation: Enzyme Inhibition Parameters

| Parameter | Value | Description |

| IC₅₀ | [Experimental Data] µM | Concentration for 50% inhibition at Kₘ substrate. |

| Kᵢ | [Experimental Data] µM | Inhibition constant, a true measure of potency. |

| Mode of Inhibition | [e.g., Competitive] | How the inhibitor interacts with the enzyme and substrate. |

Table 2: Summary of key enzyme kinetic parameters.

Phase III: Cellular Pathway and MoA Confirmation

Identifying the direct target is not the end of the investigation. We must connect this molecular interaction to the observed cellular phenotype (e.g., cell death).[16][17]

Confirming Target Engagement in Cells

It is crucial to show that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It works on the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treatment: Treat intact cells with the test compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated (denatured) protein by centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western Blotting.

-